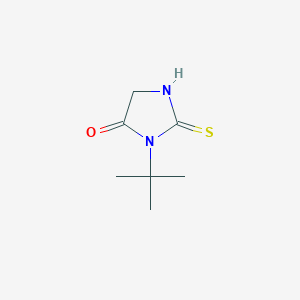

3-(tert-Butyl)-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3-tert-butyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C7H12N2OS/c1-7(2,3)9-5(10)4-8-6(9)11/h4H2,1-3H3,(H,8,11) |

InChI Key |

ULVLKYTURULQPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)CNC1=S |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 3 Tert Butyl 2 Thioxoimidazolidin 4 One and Its Analogs

Conventional Synthetic Routes to the Thioxoimidazolidinone Scaffold

Cyclization Reactions via Thiosemicarbazones and Halogenated Acetates

A prevalent and reliable method for synthesizing the 2-thioxoimidazolidin-4-one core involves the reaction of thiosemicarbazones with α-halogenated esters, such as ethyl chloroacetate (B1199739). uobaghdad.edu.iquomustansiriyah.edu.iq This reaction proceeds via an initial condensation to form a thiosemicarbazone from an appropriate aldehyde or ketone and thiosemicarbazide. The subsequent cyclization with the halogenated acetate (B1210297) derivative yields the desired heterocyclic ring. nih.gov

The general mechanism involves the formation of a Schiff base (thiosemicarbazone) from an aldehyde and thiosemicarbazide. uomustansiriyah.edu.iq This intermediate then undergoes intermolecular cyclization when treated with ethyl chloroacetate. researchgate.net The reaction typically involves nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the electrophilic carbon of the ethyl chloroacetate, followed by an intramolecular condensation to form the five-membered ring.

The efficiency of the synthesis of 2-thioxoimidazolidin-4-ones from thiosemicarbazones is highly dependent on the optimization of various reaction parameters. Key factors include the choice of base, the molar ratio of reactants, and the reaction time.

Reagents and Stoichiometry: The reaction is typically facilitated by a base, which acts to deprotonate the thiosemicarbazone, enhancing its nucleophilicity. Fused sodium acetate is commonly used for this purpose. uobaghdad.edu.iq The stoichiometry of the reactants is critical; an excess of the halogenated acetate can lead to undesired side reactions, while insufficient amounts will result in low yields. Research indicates that a molar ratio of thiosemicarbazone to ethyl chloroacetate to sodium acetate of approximately 1:3:3 can provide optimal results. uobaghdad.edu.iq

Reaction Time and Temperature: The reaction is often carried out under reflux conditions for several hours to ensure completion. nih.govuobaghdad.edu.iq The optimal heating time can range from 2 to 8 hours, depending on the specific substrates and solvent used. nih.govuobaghdad.edu.iq Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion and prevent the formation of degradation products from prolonged heating.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Acetate | Ethanol | Reflux | 8 | Good |

| 2 | Piperidine | Glacial Acetic Acid | Reflux | 5 | Variable |

| 3 | Triethylamine | DMF | 80 | 6 | Moderate |

| 4 | None (Catalyst-mediated) | Water | Room Temp | 12 | Good |

This table is illustrative, based on typical conditions reported in the literature for analogous syntheses. uobaghdad.edu.iqrsc.org

The choice of solvent and the temperature at which the reaction is conducted are pivotal factors that significantly influence the reaction rate, yield, and purity of the final 2-thioxoimidazolidin-4-one product.

Temperature Regimes: The cyclization reaction is typically endothermic and requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a standard procedure. rdd.edu.iq However, the specific temperature must be carefully controlled. Excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. In some specialized cases, such as "on-water" synthesis protocols, reactions can be performed efficiently at room temperature, although this may require longer reaction times or the use of a catalyst. rsc.org Some syntheses also involve temperature-regulated steps, for instance, where a conjugate is formed at one temperature and subsequent dehydration or cyclization is induced at a higher temperature. rsc.org

Approaches Involving Amino Acids and Isothiocyanates

A classic and highly versatile route to N-3 and C-5 substituted 2-thioxoimidazolidin-4-ones (2-thiohydantoins) utilizes α-amino acids and isothiocyanates as the primary building blocks. mdpi.com This method is particularly valuable for creating libraries of analogs, including the target compound 3-(tert-Butyl)-2-thioxoimidazolidin-4-one, by varying the starting amino acid and isothiocyanate.

The general procedure involves the condensation of an α-amino acid with an isothiocyanate, typically under basic conditions, to form a thioureido acid intermediate. ucl.ac.be This intermediate is then cyclized, usually by heating in an acidic medium, to yield the final 2-thioxoimidazolidin-4-one with the elimination of a water molecule. mdpi.comucl.ac.be

The initial step in this synthetic sequence is the nucleophilic addition of the amino group of an amino acid, such as glycine, to the electrophilic carbon atom of an acyl isothiocyanate. arkat-usa.org Acyl isothiocyanates are particularly reactive due to the electron-withdrawing nature of the adjacent carbonyl group. arkat-usa.org

The reaction is typically performed in a solvent like pyridine (B92270) or an aqueous basic solution (e.g., NaOH). mdpi.comucl.ac.be The base serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the carboxylic acid moiety. This condensation results in the formation of a substituted N-acyl thiourea (B124793) derivative, which is the direct precursor to the heterocyclic ring.

The intermediate formed from the reaction of an amino acid and an isothiocyanate is a substituted thio(ureido) acetic acid derivative. ucl.ac.be The final step to form the 2-thioxoimidazolidin-4-one ring is an intramolecular cyclization of this intermediate.

This ring-closing reaction is an acid-catalyzed dehydration. mdpi.com Refluxing the thio(ureido) acetic acid derivative in a strong acid, such as 6N hydrochloric acid, provides the energy required to overcome the activation barrier for the cyclization. mdpi.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The weakly nucleophilic sulfur atom of the thiourea moiety then attacks this carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, five-membered 2-thioxoimidazolidin-4-one ring. The use of thioacids in other cyclization reactions to form five-membered rings highlights the utility of sulfur-based functional groups in facilitating such transformations. nih.govnih.gov

| Route | Key Reactants | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Thiosemicarbazone Cyclization | Thiosemicarbazone, Halogenated Acetate | N/A (Concerted/Stepwise Cyclization) | Base (e.g., NaOAc), Heat (Reflux in Ethanol) |

| Amino Acid/Isothiocyanate | α-Amino Acid, Isothiocyanate | Thio(ureido) Acetic Acid | 1. Base (e.g., Pyridine); 2. Acid (e.g., HCl), Heat |

Multi-Component Reaction Strategies for Imidazolidinone Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. This approach is particularly valuable for creating diverse molecular libraries in a time- and resource-efficient manner.

The Staudinger reaction followed by an intramolecular aza-Wittig reaction is a powerful domino sequence for the construction of nitrogen-containing heterocycles. This process typically begins with the reaction of an azide (B81097) with a phosphine (B1218219) to generate an iminophosphorane (the Staudinger reaction). This intermediate can then undergo an intramolecular reaction with a carbonyl group (the aza-Wittig reaction) to form a cyclic imine, which can be further transformed.

While a direct application of this domino reaction to form this compound is not extensively detailed, the principles can be applied to the synthesis of related imidazolidinone systems. For instance, a one-pot sequence involving the Staudinger/aza-Wittig reaction has been successfully employed to create polycyclic ring systems. In a representative example, azide-bearing aldehydes are converted into cyclic imines, which then participate in subsequent ring-forming reactions. rsc.org This methodology has been extended to create complex polyheterocycles, demonstrating its potential for generating diverse molecular scaffolds. rsc.org

A related domino reaction, the "Staudinger/semi-aza-Wittig/fragmentation" of γ-azido-β-hydroxyketones, showcases the versatility of these phosphorus-mediated cyclizations. amanote.com Although this specific sequence leads to different final products, it underscores the principle of using azides and phosphines to initiate complex cyclization cascades.

A key strategy in the multi-component synthesis of 2-thioxoimidazolidin-4-ones involves the in situ generation of reactive intermediates, particularly isothiocyanates. The tert-butyl isothiocyanate is a crucial building block for introducing the N-tert-butyl-thiourea moiety. Isothiocyanates can be synthesized through various methods, including the use of desulfurization agents on dithiocarbamate (B8719985) salts, which can be formed in situ. researchgate.net Modern methods for isothiocyanate synthesis also involve the use of elemental sulfur, providing a practical and efficient route to these versatile intermediates. researchgate.net

Once the isothiocyanate is formed, it can react with an α-amino acid or its ester in a cyclization reaction to form the 2-thioxoimidazolidin-4-one ring. A general approach involves the reaction of an amino acid with an isothiocyanate, followed by an acid-catalyzed cyclization to yield the desired product. This method has been used to synthesize a variety of 3,5-disubstituted 2-thioxoimidazolidin-4-ones. researchgate.net

The following table summarizes a general multi-component approach for the synthesis of 2-thioxoimidazolidin-4-one derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | General Conditions |

| α-Amino acid | Isothiocyanate | Cyclizing agent (e.g., acid) | 2-Thioxoimidazolidin-4-one | One-pot or sequential addition |

| Aldehyde/Ketone | Amine | Isothiocyanate | Substituted Thiohydantoin | Varies based on specific MCR |

Advanced and Green Synthetic Strategies Applied to Thioxoimidazolidin-4-one Systems

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, as well as improved product yields and purity. mdpi.com

Several studies have reported the successful application of microwave heating for the synthesis of 2-thioxoimidazolidin-4-one and related thiazolidinone derivatives. For instance, a one-pot, three-component reaction of an aldehyde, thiosemicarbazide, and maleic anhydride (B1165640) under microwave irradiation has been developed for the efficient synthesis of 2-hydrazolyl-4-thiazolidinones, with yields ranging from 33% to 82%. nih.gov This method highlights the advantages of microwave assistance in tandem reactions, minimizing synthetic operations and waste generation. nih.gov

The following table presents a comparison of conventional and microwave-assisted synthesis for a related heterocyclic system, 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl) acetamide, demonstrating the significant rate enhancement achieved with microwave irradiation. google.com

| Method | Reaction Time | Yield |

| Conventional Heating | 8-10 hours | Moderate |

| Microwave Irradiation | 5-10 minutes | Excellent |

The development of metal-free and organocatalytic synthetic methods is a cornerstone of green chemistry, as it avoids the use of often toxic and expensive heavy metal catalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has garnered significant attention for its ability to promote a wide variety of transformations with high efficiency and stereoselectivity.

Imidazolidinone-based structures themselves have been developed as highly effective organocatalysts for a range of asymmetric reactions. For example, MacMillan's imidazolidinone organocatalysts are widely used for transformations such as Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions. nih.gov This suggests a potential for autocatalysis or the use of related structures in the synthesis of the 2-thioxoimidazolidin-4-one core.

Furthermore, imidazolidine-4-thiones have been investigated as prebiotic organocatalysts, demonstrating their catalytic activity in reactions such as the α-alkylation of aldehydes. These studies, while focused on a different context, highlight the inherent catalytic potential of the imidazolidinone scaffold and support the exploration of organocatalytic routes for its synthesis. The general approach in organocatalysis involves the activation of substrates through the formation of reactive intermediates, such as iminium or enamine ions, which can then participate in subsequent bond-forming reactions.

Formation of this compound as a Mechanistic Byproduct

The formation of this compound as a mechanistic byproduct in other reactions is not widely documented in the reviewed literature. Typically, the synthesis of this compound is a deliberate process. However, it is conceivable that in reactions involving both tert-butyl isothiocyanate and α-amino acids or their derivatives as reactants or intermediates, the formation of this heterocycle could occur as a side reaction, particularly under conditions that favor cyclization. For example, in complex reaction mixtures aimed at synthesizing larger molecules that contain these structural motifs, unintended cyclization could lead to the formation of this compound. Without specific literature examples, this remains a theoretical possibility based on the known reactivity of the precursor functional groups.

Proposed Reaction Mechanisms for Unintended Byproduct Generation

The principal route to this compound involves the reaction of an amino acid with tert-butyl isothiocyanate to form an N-(tert-butylthiocarbamoyl) amino acid intermediate, which subsequently undergoes cyclization. However, several side reactions can occur during this process, leading to the formation of various byproducts.

One significant side reaction is the decomposition of the N-(tert-butylthiocarbamoyl) amino acid intermediate before cyclization can occur. Under the reaction conditions, particularly in the presence of acid or base catalysts used to promote cyclization, the thiourea linkage can be susceptible to hydrolysis. This hydrolysis would regenerate the starting amino acid and tert-butyl isothiocyanate, or lead to the formation of tert-butylamine (B42293) and carbonyl sulfide.

Another potential source of byproducts arises from the reactivity of the tert-butyl group . The tert-butyl carbocation is relatively stable and can be formed under acidic conditions, which are often employed for the cyclization step. This carbocation can then participate in a variety of side reactions. For instance, it can alkylate other nucleophilic species present in the reaction mixture, including the starting amino acid or even the solvent.

Furthermore, racemization at the α-carbon of the amino acid can be a significant issue, leading to the formation of diastereomeric or enantiomeric impurities. The conditions required for cyclization, which may involve elevated temperatures or the use of strong acids or bases, can promote the enolization of the carbonyl group, leading to a loss of stereochemical integrity.

In the context of synthesizing analogs with reactive side chains, the isothiocyanate group can react with nucleophilic side chains of certain amino acids (e.g., lysine, cysteine, histidine). This can lead to the formation of undesired cross-linked products or side-chain modified byproducts, competing with the desired reaction at the N-terminal amino group.

Finally, over-reaction or alternative cyclization pathways can also contribute to byproduct formation. For instance, under harsh conditions, the intermediate could potentially undergo dehydration or other rearrangements to form alternative heterocyclic structures. The specific nature of these byproducts is highly dependent on the reaction conditions, the specific amino acid used, and the presence of any catalysts or additives.

A summary of potential byproduct-forming reactions is presented in the table below.

| Byproduct Type | Proposed Formation Mechanism | Key Reactants/Intermediates |

| Starting Materials | Hydrolysis of the N-(tert-butylthiocarbamoyl) amino acid intermediate. | N-(tert-butylthiocarbamoyl) amino acid, Water, Acid/Base |

| Alkylated Products | Formation of tert-butyl carbocation and subsequent reaction with nucleophiles. | tert-Butyl isothiocyanate, Acid, Nucleophiles (e.g., amino acid, solvent) |

| Racemized Products | Enolization at the α-carbon of the amino acid under acidic or basic conditions. | N-(tert-butylthiocarbamoyl) amino acid, Acid/Base |

| Side-chain Modified Products | Reaction of tert-butyl isothiocyanate with nucleophilic amino acid side chains. | tert-Butyl isothiocyanate, Amino acids with nucleophilic side chains |

| Alternative Heterocycles | Dehydration or rearrangement of the N-(tert-butylthiocarbamoyl) amino acid intermediate. | N-(tert-butylthiocarbamoyl) amino acid, Harsh reaction conditions |

Strategies for Mitigating Byproduct Formation in Synthetic Pathways

To enhance the yield and purity of this compound and its analogs, several strategies can be employed to minimize the formation of the aforementioned byproducts.

A primary strategy involves the optimization of reaction conditions . This includes careful control of temperature, reaction time, and the choice of solvent and catalyst. Milder reaction conditions are generally preferred to prevent the decomposition of the intermediate and to minimize racemization. For instance, conducting the cyclization at lower temperatures for a longer duration may be more effective than using high temperatures for a short period. The use of aprotic solvents can also help to reduce side reactions involving proton transfer.

The choice of coupling and cyclizing reagents is also critical. The use of milder activating agents for the carboxyl group of the amino acid can facilitate the cyclization under less harsh conditions. For example, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can promote the cyclization while minimizing side reactions.

To prevent the formation of byproducts resulting from the reactivity of the tert-butyl group, the use of scavengers can be effective. Scavengers are compounds that can react with and neutralize reactive intermediates like the tert-butyl carbocation. Thioanisole or other thiol-containing compounds are often used for this purpose in peptide synthesis and could be applicable here.

When dealing with amino acids that have reactive side chains, a protecting group strategy is essential. The nucleophilic functional groups on the amino acid side chains must be protected with suitable orthogonal protecting groups that are stable to the conditions of thiourea formation and cyclization but can be removed selectively later. This prevents the isothiocyanate from reacting at unintended sites.

Furthermore, the purification method employed plays a crucial role in obtaining the final product in high purity. Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are often necessary to separate the desired product from closely related byproducts.

A summary of mitigation strategies is provided in the table below.

| Strategy | Description | Targeted Byproducts |

| Optimization of Reaction Conditions | Careful control of temperature, time, solvent, and catalyst to favor the desired reaction pathway. | Decomposition products, Racemized products, Alternative heterocycles |

| Judicious Choice of Reagents | Use of mild activating and cyclizing agents to avoid harsh conditions. | Decomposition products, Racemized products |

| Use of Scavengers | Addition of compounds that can trap reactive intermediates like carbocations. | Alkylated products |

| Protecting Group Strategy | Masking of reactive amino acid side chains to prevent unwanted reactions. | Side-chain modified products |

| Advanced Purification Techniques | Employment of chromatography to separate the desired product from impurities. | All byproduct types |

By implementing these strategies, the synthesis of this compound and its analogs can be significantly improved, leading to higher yields and purities of these valuable chemical compounds.

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butyl 2 Thioxoimidazolidin 4 One

Intramolecular Cyclization and Ring Annulation Reactions

The 2-thioxoimidazolidin-4-one core can serve as a building block for the synthesis of fused heterocyclic systems through ring annulation reactions. These reactions typically involve an initial derivatization of the scaffold, followed by a cyclization step that builds a new ring onto the existing imidazolidinone structure.

A common strategy involves the Knoevenagel condensation of the active methylene (B1212753) group at the C-5 position with an aromatic aldehyde. rdd.edu.iq The resulting 5-arylidene derivative possesses a reactive α,β-unsaturated system. This intermediate can then undergo a ring annulation reaction with a suitable reagent. For instance, treatment of 5-arylidene-3-({2-nitrobenzylidene}amino)-2-thioxo-3,5-dihydro-4H-imidazol-4-one with ethyl acetoacetate (B1235776) leads to the formation of a fused six-membered ring, yielding a 4-aryl-1-[2-nitrobenzylidene, amino]-6-oxo-2-thioxo octahydro-1H-benzo[d]imidazole-5-carboxylate derivative. uobaghdad.edu.iq This type of reaction, which combines a Michael addition with an intramolecular condensation, is a powerful method for constructing polycyclic systems and is conceptually related to the Robinson annulation. masterorganicchemistry.comwikipedia.org

These annulation strategies demonstrate the utility of the thioxoimidazolidinone scaffold in creating more complex, fused heterocyclic structures by leveraging the reactivity of the C-5 position. rdd.edu.iquobaghdad.edu.iq

Nucleophilic and Electrophilic Reactivity Profiles of the Thioxoimidazolidinone Core

The chemical behavior of the thioxoimidazolidinone core is defined by the presence of multiple nucleophilic and electrophilic centers, which dictates its reaction pathways with various reagents.

Nucleophilic Character:

C-5 Methylene Group: The protons on the carbon at position 5 are acidic due to the electron-withdrawing effects of the adjacent C=O and C=S groups. libretexts.org Deprotonation by a base generates a carbanion, which is a potent nucleophile. This nucleophilicity is exploited in condensation reactions with electrophiles like aldehydes and N,N-dimethylformamide diethylacetal (DMF-DEA). mdpi.comnih.gov

Sulfur Atom: In the thiol tautomeric form, the sulfur atom is nucleophilic. Even in the thione form, the sulfur can be alkylated under appropriate conditions, typically using an alkyl halide in the presence of a base. This S-alkylation yields a 2-(alkylthio)-imidazolin-4-one derivative, which is a key intermediate for further modifications. mdpi.com

Nitrogen Atoms: The nitrogen atoms of the ring can also exhibit nucleophilic character, although the N-3 position is substituted with a tert-butyl group in the target compound. The N-1 proton is acidic and can be removed by a base, rendering the N-1 atom nucleophilic for subsequent alkylation or acylation reactions.

Electrophilic Character:

C-2 Thiocarbonyl Carbon: The carbon atom of the C=S group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of the imidazolidinone ring itself, which often involves the reaction of an amino group with an isothiocyanate. ucl.ac.be

C-4 Carbonyl Carbon: The lactam carbonyl carbon at position 4 is also an electrophilic center. It can be attacked by strong nucleophiles, potentially leading to ring-opening reactions under harsh conditions.

The dual nucleophilic and electrophilic nature of the thioxoimidazolidinone core makes it a versatile scaffold in organic synthesis. The sulfur atom, in particular, imparts unique reactivity compared to its oxygen analog (hydantoin), stabilizing neighboring charges and influencing the molecule's reaction profiles. mdpi.com

Tautomeric Equilibria and Proton Transfer Pathways in 2-Thioxoimidazolidin-4-one Systems

The 2-thioxoimidazolidin-4-one ring system can exist in different tautomeric forms through proton transfer mechanisms. oup.com The two primary equilibria are keto/enol tautomerism, involving the C-4 carbonyl group, and thione/thiol tautomerism, involving the C-2 thiocarbonyl group. oup.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) and ab initio methods have been employed to investigate the energetics of these transformations in the gas phase. oup.comresearchgate.net

Keto/enol tautomerism involves the migration of a proton from the N-1 position to the carbonyl oxygen at C-4, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the ring (the enol form). Computational studies on the parent 2-thioxoimidazolidin-4-one molecule show that the keto form is the more stable tautomer. oup.comresearchgate.net The transformation from the keto to the enol form requires overcoming a significant energy barrier. For the direct intramolecular proton transfer, this barrier is calculated to be high, indicating that the process is slow in the absence of a catalyst. oup.comresearchgate.net

Thione/thiol tautomerism involves the migration of the N-1 proton to the sulfur atom at C-2, converting the thione group (C=S) into a thiol group (C-SH) and forming the 2-mercapto-1H-imidazol-5(4H)-one tautomer. In heterocyclic systems, the thione form is often found to be more stable than the thiol form, particularly in the gas phase and in polar solvents. ias.ac.innih.govresearchgate.net

Comparative theoretical studies have shown that for 2-thioxoimidazolidin-4-one, the energy barrier for the thione/thiol tautomerization is lower than that for the keto/enol tautomerization. oup.comresearchgate.net This suggests that, kinetically, the thione/thiol interconversion is more favorable than the keto/enol interconversion.

The table below summarizes the calculated energy barriers for the direct, uncatalyzed proton transfer reactions in the parent 2-thioxoimidazolidin-4-one system. oup.comresearchgate.net

| Tautomerization Process | Method | Energy Barrier (kcal/mol) |

| Keto → Enol | B3LYP | 45.4 |

| Keto → Enol | MP2 | 48.0 |

| Thione → Thiol | B3LYP | 39.9 |

| Thione → Thiol | MP2 | 43.1 |

Table 1: Calculated energy barriers for direct intramolecular tautomerization in 2-thioxoimidazolidin-4-one.

Solvents and catalysts can significantly influence both the position of the tautomeric equilibrium and the rate of interconversion. nih.gov The presence of protic solvent molecules, such as water, can facilitate proton transfer by acting as a proton shuttle, thereby lowering the activation energy barrier. oup.comresearchgate.net

Theoretical calculations demonstrate that the energy barriers for both keto/enol and thione/thiol tautomerization are remarkably lowered in the presence of a single water molecule acting as a catalyst. oup.comresearchgate.net For instance, the water-assisted energy barriers are significantly lower than those for the direct proton-transfer mechanism. oup.comresearchgate.net

Derivatization Reactions at Key Positions of the 3-(tert-Butyl)-2-thioxoimidazolidin-4-one Scaffold

The this compound scaffold can be chemically modified at several positions to generate a library of derivatives. The primary sites for derivatization are the sulfur atom at C-2 and the methylene group at C-5.

Derivatization at C-2 (Sulfur): The thione group can be alkylated to form a 2-(alkylthio) derivative. This reaction is typically carried out by treating the thioxoimidazolidinone with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. mdpi.com This S-alkylation is a key step in activating the C-5 position for further reactions and is also used to introduce different functionalities onto the scaffold. mdpi.comnih.gov

Derivatization at C-5 (Methylene): The active methylene group at C-5 is the most common site for derivatization.

Condensation Reactions: The C-5 position readily undergoes Knoevenagel-type condensation with various aldehydes in the presence of a base catalyst to yield 5-arylidene or 5-alkylidene derivatives. uobaghdad.edu.iqnih.gov These reactions introduce an exocyclic double bond and are fundamental for extending the molecular structure.

Reaction with DMF-DEA: Treatment with N,N-dimethylformamide diethylacetal (DMF-DEA) converts the C-5 methylene group into a 5-dimethylaminomethylidene group. mdpi.com

Formation of Fused Rings: As discussed in section 3.1, the 5-arylidene derivatives can be used as precursors in annulation reactions to build fused rings, such as in the reaction with ethyl acetoacetate. rdd.edu.iquobaghdad.edu.iq

Formation of β-Lactams: Schiff bases derived from the thioxoimidazolidinone core can react with chloroacetyl chloride in a cyclocondensation reaction to afford spiro-fused β-lactam (azetidinone) rings. rdd.edu.iq

The table below summarizes key derivatization reactions.

| Position | Reagent(s) | Product Type |

| C-2 (Sulfur) | Methyl Iodide / K₂CO₃ | 2-Methylsulfanyl-imidazol-4-one |

| C-5 | Aromatic Aldehyde | 5-Arylidene-2-thioxoimidazolidin-4-one |

| C-5 | N,N-Dimethylformamide diethylacetal (DMF-DEA) | 5-Dimethylaminomethylidene derivative |

| C-5 Derivative | Ethyl Acetoacetate | Fused six-membered ring (Annulation) |

| N-1 Derivative | Chloroacetyl Chloride / Triethylamine | Spiro-fused β-Lactam ring |

Table 2: Summary of Derivatization Reactions.

These derivatization strategies allow for systematic modification of the this compound core, enabling the synthesis of diverse chemical structures for various applications.

Reactions with Acid Chlorides to Form Ester Derivatives

While specific studies on the acylation of this compound were not found, research on analogous 2-thioxoimidazolidin-4-one structures provides insight into this transformation. The reaction of 2-thioxoimidazolidin-4-one derivatives with various acid chlorides typically leads to the formation of ester derivatives. This acylation can occur at different positions depending on the reaction conditions and the substitution pattern of the starting material.

In a study involving 2-thioxo-imidazolidin-4-one derivatives bearing an azo group, reactions with different acid chlorides resulted in the synthesis of new ester compounds. researchgate.net The reaction proceeds by the nucleophilic attack of a hydroxyl group present on the azo-moiety substituent with the electrophilic carbonyl carbon of the acid chloride. This suggests that if a hydroxyl group were present on a substituent of the this compound ring, it could be readily acylated.

The general mechanism for such an esterification involves the activation of the carboxylic acid as an acid chloride, which then readily reacts with a nucleophilic hydroxyl group. The presence of a base is often required to neutralize the HCl byproduct.

Table 1: Representative Examples of Esterification of Hydroxyphenyl-Azo-Substituted 2-Thioxoimidazolidin-4-one Derivatives with Various Acid Chlorides researchgate.net

| Entry | Acid Chloride | Product |

| 1 | Benzoyl chloride | Corresponding benzoate (B1203000) ester |

| 2 | 4-Nitrobenzoyl chloride | Corresponding 4-nitrobenzoate (B1230335) ester |

| 3 | 4-Methoxybenzoyl chloride | Corresponding 4-methoxybenzoate (B1229959) ester |

Note: This data is based on reactions with 2-thioxoimidazolidin-4-one derivatives containing a 4-hydroxyphenyl azo substituent, as direct data for this compound was not available.

Introduction of Azo Groups into the Thioxoimidazolidinone Structure

The introduction of an azo group into the 2-thioxoimidazolidin-4-one structure is a significant transformation that can lead to compounds with interesting photophysical properties, such as dyes. wikipedia.orgnumberanalytics.com This is typically achieved through an azo coupling reaction, which is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile. wikipedia.org

For this reaction to occur on the this compound core, the molecule would need to be activated for electrophilic attack. The active methylene group at the C-5 position of the imidazolidinone ring is a potential site for such a reaction. In the presence of a base, this position can be deprotonated to form a nucleophilic carbanion that can then attack the diazonium salt.

Research on related 2-thioxoimidazolidin-4-one derivatives has demonstrated the feasibility of this transformation. For instance, treatment of 2-thioxoimidazolidin-4-ones with 4-hydroxybenzenediazonium (B98636) chloride has been shown to yield the corresponding azo compounds. researchgate.net The reaction involves the coupling of the diazonium salt at an active position on the heterocyclic ring or a substituent.

Table 2: Example of an Azo Coupling Reaction on a 2-Thioxoimidazolidin-4-one Derivative researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one | 4-hydroxybenzenediazonium chloride | 4-((4-((4-hydroxyphenyl)diazenyl)-5-oxo-2-thioxoimidazolidin-1-ylimino)methyl)phenyl 4-methoxybenzoate |

Note: This data is based on a reaction with a 3-substituted-2-thioxoimidazolidin-4-one derivative, as direct data for this compound was not available.

Chemical Transformations Involving the Tert-Butyl Substituent

The tert-butyl group at the N-3 position of this compound is generally considered to be chemically robust. However, under certain conditions, it can undergo transformations, primarily cleavage from the nitrogen atom. The N-tert-butyl group in amides and related structures can be removed under acidic conditions. acs.orgrsc.org

The mechanism of this dealkylation typically involves the protonation of the amide oxygen or nitrogen, followed by the departure of the stable tert-butyl cation. rsc.org This reaction is often facilitated by strong acids such as trifluoroacetic acid. acs.org The stability of the tert-butyl cation makes this cleavage more facile compared to the cleavage of other N-alkyl groups.

Furthermore, Lewis acids have also been employed for the removal of N-tert-butyl groups from amides. researchgate.net For instance, scandium triflate has been shown to be an efficient catalyst for this deprotection. researchgate.net Copper(II) triflate has also been reported to catalyze the mild de-tert-butylation of N,N-disubstituted amides. bath.ac.uk

It is also conceivable that the tert-butyl group could undergo free-radical reactions under specific conditions, though such transformations are less common for N-tert-butyl groups within heterocyclic systems.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Tert Butyl 2 Thioxoimidazolidin 4 One Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are the cornerstones of structural assignment, revealing the types and numbers of unique hydrogen and carbon atoms in the molecule.

¹H NMR Analysis

The ¹H NMR spectrum of 3-(tert-Butyl)-2-thioxoimidazolidin-4-one is characterized by its simplicity, which directly reflects the symmetry of the molecule. Experimental data reported for the compound in deuterated chloroform (B151607) (CDCl₃) confirms the presence of three distinct proton environments. google.com

A broad singlet observed around δ 8.3 ppm is assigned to the N-H proton of the imidazolidine (B613845) ring. The broadness of this signal is typical for amine protons due to quadrupole broadening and potential chemical exchange.

A sharp singlet at approximately δ 4.1 ppm corresponds to the two equivalent protons of the methylene (B1212753) (-CH₂-) group at the C5 position of the ring. google.com

A prominent singlet appearing further upfield at δ 1.6 ppm is characteristic of the nine equivalent protons of the tert-butyl (-C(CH₃)₃) group . google.com The high magnetic shielding and free rotation of the methyl groups result in a single, intense resonance.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 | Broad Singlet | 1H | N-H |

| ~4.1 | Singlet | 2H | -CH₂- |

¹³C NMR Analysis

While specific experimental ¹³C NMR data is not widely published, the expected spectrum can be reliably predicted based on the molecular structure. The compound possesses five chemically non-equivalent carbon atoms, which would result in five distinct signals in the ¹³C NMR spectrum.

The thiocarbonyl carbon (C=S) at the C2 position is expected to be the most deshielded, with a predicted chemical shift in the range of δ 180-185 ppm .

The carbonyl carbon (C=O) at the C4 position would also appear significantly downfield, typically around δ 170-175 ppm .

The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is predicted to resonate in the δ 55-60 ppm range.

The methylene carbon (-CH₂-) at C5 would likely appear around δ 50-55 ppm .

The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃) would be the most shielded, with a predicted signal around δ 28-32 ppm .

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| 180-185 | C=S (C2) |

| 170-175 | C=O (C4) |

| 55-60 | -C (CH₃)₃ |

| 50-55 | -CH₂- (C5) |

Two-dimensional (2D) NMR experiments provide further structural insights by revealing correlations between nuclei.

HOMOCOSY (Homonuclear Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, all proton signals are singlets with no adjacent, non-equivalent protons. Therefore, a HOMOCOSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of each proton environment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum of this compound could potentially show a cross-peak between the protons of the tert-butyl group (δ ~1.6 ppm) and the methylene group (δ ~4.1 ppm), which would confirm their spatial proximity within the molecule's three-dimensional structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretch : A moderate to sharp absorption band is expected in the region of 3100-3300 cm⁻¹ , corresponding to the stretching vibration of the N-H bond in the imidazolidine ring.

C-H Stretch : Absorption bands in the 2850-3000 cm⁻¹ region are anticipated, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.

C=O Stretch : A strong, sharp absorption band characteristic of the amide carbonyl (lactam) group is predicted to appear in the range of 1700-1750 cm⁻¹ .

C=S Stretch : The thiocarbonyl (thioamide) stretching vibration is expected to produce a weaker absorption band between 1100-1250 cm⁻¹ .

C-N Stretch : Vibrations corresponding to the C-N bonds within the ring structure would likely appear in the 1350-1450 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Amine/Amide |

| 2850-3000 | C-H Stretch | Aliphatic (tert-butyl, methylene) |

| 1700-1750 | C=O Stretch | Amide (Lactam) |

| 1100-1250 | C=S Stretch | Thioamide |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For the compound with the molecular formula C₇H₁₂N₂OS, the nominal molecular weight is 172.25 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 172 . The fragmentation pattern would likely be dominated by the loss of stable fragments from the tert-butyl group.

[M-15]⁺ : A peak at m/z = 157 would correspond to the loss of a methyl radical (•CH₃) from the parent ion, forming a stabilized secondary carbocation.

[C(CH₃)₃]⁺ : A very prominent peak would be expected at m/z = 57 , corresponding to the stable tert-butyl cation formed by cleavage of the N-C bond. This is often the base peak for compounds containing a tert-butyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

|---|---|

| 172 | [C₇H₁₂N₂OS]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₂N₂OS. The calculated exact mass for this formula is 172.0670 Da . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although no crystal structure for this compound appears to be publicly available, this technique would provide definitive structural proof if suitable single crystals could be grown.

A successful crystallographic analysis would yield:

Precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Detailed information on the conformation of the five-membered ring and the orientation of the tert-butyl group.

Insight into intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygen or thione sulfur, which dictate the crystal packing arrangement.

Confirmation of Molecular Geometry, Bond Lengths, and Torsion Angles

The precise three-dimensional arrangement of atoms in this compound, including the specific lengths of its chemical bonds and the torsion angles between different parts of the molecule, would be definitively determined using single-crystal X-ray diffraction. This technique provides detailed information on the atomic coordinates within the crystal lattice, from which the molecular geometry can be accurately calculated.

In a typical analysis, the imidazolidine ring would be expected to adopt a near-planar or an envelope conformation. Key structural parameters of interest would include the bond lengths of the C=O, C=S, and C-N bonds within the heterocyclic ring, as well as the geometry around the bulky tert-butyl group. Torsion angles, such as those defining the orientation of the tert-butyl group relative to the imidazolidine ring, are crucial for understanding steric hindrance and conformational preferences.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative as specific experimental data was not found in the searched literature.)

| Bond | Expected Length (Å) |

|---|---|

| C2=S1 | 1.6 - 1.7 |

| C2-N1 | 1.3 - 1.4 |

| C2-N3 | 1.3 - 1.4 |

| N3-C4 | 1.4 - 1.5 |

| C4=O1 | 1.2 - 1.3 |

| C4-C5 | 1.5 - 1.6 |

| N1-C5 | 1.4 - 1.5 |

Table 2: Hypothetical Torsion Angles for this compound (Note: This table is illustrative as specific experimental data was not found in the searched literature.)

| Atoms (I-J-K-L) | Expected Angle (°) |

|---|---|

| C5-N1-C2-N3 | 0 - 20 |

| N1-C2-N3-C4 | 0 - 20 |

| C2-N3-C4-C5 | 0 - 20 |

| N3-C4-C5-N1 | 0 - 20 |

| C4-C5-N1-C2 | 0 - 20 |

| C2-N3-C(t-Bu)-C(Me) | 180 ± 30 |

Analysis of Intermolecular Interactions within Crystal Lattices

The packing of molecules within a crystal is governed by a network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid state, such as melting point and solubility. For this compound, the crystal structure would likely be stabilized by a combination of hydrogen bonds and van der Waals forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This is a crucial step in verifying the empirical formula of a newly synthesized compound. For this compound (C₇H₁₂N₂OS), the theoretical elemental composition can be calculated from its atomic weights. Experimental values are then obtained using an elemental analyzer and compared to the theoretical values to confirm the purity and identity of the compound.

Table 3: Elemental Composition of this compound (Note: Experimental values are hypothetical as specific data was not found in the searched literature.)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 48.81 | Data not available |

| Hydrogen (H) | 7.02 | Data not available |

| Nitrogen (N) | 16.26 | Data not available |

| Oxygen (O) | 9.29 | Data not available |

Computational and Theoretical Investigations of 3 Tert Butyl 2 Thioxoimidazolidin 4 One

Density Functional Theory (DFT) and Ab Initio Calculations

DFT has become a primary method for studying medium to large-sized molecules due to its balance of accuracy and computational efficiency. It is extensively used to determine molecular geometries, reaction energies, and spectroscopic properties. Hybrid functionals, such as B3LYP, are particularly popular and have demonstrated good performance for a wide variety of chemical systems and properties. Ab initio methods, while often more computationally intensive, provide highly accurate results for fundamental molecular properties.

Geometry Optimization and Conformational Analysis of the 3-(tert-Butyl)-2-thioxoimidazolidin-4-one Scaffold

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the this compound scaffold, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group attached to the nitrogen atom at position 3 significantly influences the molecule's conformation.

Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation around single bonds. For related heterocyclic systems like thiazolidin-4-ones, DFT studies have been employed to identify the lowest energy conformers by systematically rotating dihedral angles and performing geometry optimization on each resulting structure. This process reveals the most energetically favorable conformation, which is critical for understanding the molecule's interactions and reactivity. The presence of the sterically demanding tert-butyl group is a key factor in determining the preferred conformation of the imidazolidine (B613845) ring and its substituents.

Energetic Landscape of Isomeric Forms (e.g., E/Z Isomers) and Their Relative Stabilities

Isomers are molecules that have the same molecular formula but different arrangements of atoms. Computational methods are essential for evaluating the energetic landscape and relative stabilities of different isomeric forms. For molecules with double bonds or specific ring structures, isomers such as E/Z or endo/exo forms can exist.

DFT calculations can accurately predict the total electronic energies of these isomers. The relative stability is determined by comparing their energies; the isomer with the lowest energy is the most stable. For example, in studies of similar heterocyclic compounds, DFT calculations have shown that one isomer can be more energetically favorable than another by several kcal/mol. This energy difference is crucial for predicting which isomer will predominate under thermodynamic equilibrium.

Table 1: Illustrative Relative Energies of Isomers This table is a hypothetical representation based on typical computational findings for similar heterocyclic systems.

| Isomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Isomer A (e.g., exo) | B3LYP | 6-311G(d,p) | 0.00 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms, making them sites for electrophilic interaction.

Mechanistic Studies through Advanced Computational Modeling

Advanced computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the pathways connecting reactants, transition states, intermediates, and products.

Elucidation of Reaction Pathways and Transition States for Chemical Transformations

Computational methods allow for the detailed exploration of reaction pathways for chemical transformations involving the this compound molecule. A key aspect of this is the location and characterization of transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products.

The structure of the transition state provides crucial information about the geometry of the reacting species at the point of maximum energy. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a located transition state structure indeed connects the desired reactants and products. These studies can reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving one or more intermediates.

Calculation of Activation Energies and Kinetic Barriers for Chemical Reactions

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur and is defined as the energy difference between the reactants and the transition state. Calculating this kinetic barrier is a primary goal of mechanistic studies, as it directly relates to the reaction rate. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction.

DFT calculations provide reliable estimates of activation energies for various chemical processes. By comparing the calculated activation energies for different possible reaction pathways, the most favorable mechanism can be identified. This predictive capability is invaluable for understanding reaction outcomes and for designing new synthetic routes or catalysts.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction This table is a hypothetical representation based on typical DFT calculations for reaction mechanisms.

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A (Concerted) | B3LYP | 6-311++G(d,p) | 25.5 |

| Pathway B (Stepwise, Step 1) | B3LYP | 6-311++G(d,p) | 18.2 |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Characteristics

A comprehensive search of available scientific literature did not yield specific Natural Bond Orbital (NBO) analysis data for this compound. NBO analysis is a powerful computational method used to study the electronic structure and bonding within a molecule. wikipedia.orgwisc.edu It provides a localized picture of electron density in terms of lone pairs, core orbitals, and bonding and antibonding orbitals, which helps in understanding intramolecular interactions and charge delocalization.

In a typical NBO analysis, key aspects such as the hybridization of atoms, the nature of chemical bonds (covalent vs. ionic character), and the stabilizing effects of electron delocalization are investigated. wikipedia.orgnih.gov This is achieved by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of charge transfer and delocalization effects. For instance, a significant E(2) value for an interaction between a lone pair (donor) and an antibonding orbital (acceptor) would suggest a strong stabilizing hyperconjugative interaction.

While specific data for this compound is not available, a hypothetical NBO analysis would likely focus on the electron delocalization within the thioxoimidazolidinone ring. Key interactions would be expected between the lone pairs of the nitrogen, oxygen, and sulfur atoms and the antibonding orbitals of the carbonyl (C=O) and thiocarbonyl (C=S) groups. The bulky tert-butyl group's electronic influence on the ring, primarily through inductive effects, would also be a point of interest.

Molecular Dynamics Simulations (if applicable for conformational studies or interactions in non-biological systems)

A thorough review of published research indicates a lack of specific molecular dynamics (MD) simulation studies focused on the conformational analysis or non-biological interactions of this compound. Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov

For a molecule like this compound, MD simulations could provide valuable insights into its conformational flexibility. The imidazolidinone ring can adopt different puckered conformations, and the orientation of the tert-butyl group relative to the ring is also a key conformational variable. MD simulations could explore the potential energy surface of the molecule to identify the most stable low-energy conformers and the energy barriers between them. chemrxiv.orgmdpi.com

Furthermore, in a non-biological context, MD simulations could be employed to study the aggregation behavior of this compound in different solvents or its interaction with surfaces. Such simulations would involve placing multiple molecules in a simulation box and observing their collective behavior over time, providing information on intermolecular forces and preferred packing arrangements. While studies on similar heterocyclic compounds exist, direct simulation data for this compound is not currently available in the scientific literature.

Advanced Chemical Applications and Roles of 3 Tert Butyl 2 Thioxoimidazolidin 4 One in Chemical Science

Organocatalytic Applications of Imidazolidinone Systems

The development of small organic molecules as catalysts, a field known as organocatalysis, has become a cornerstone of modern synthetic chemistry. Among these, imidazolidinone-based systems have gained prominence for their ability to catalyze a wide range of asymmetric transformations with high efficiency and stereoselectivity. These catalysts offer a valuable alternative to traditional metal-based catalysts. acs.org The core principle of their catalytic action often involves the formation of transient, activated intermediates with substrates, primarily through iminium ion and enamine catalysis. rsc.org

Activation of Dienophiles via Iminium Ion Intermediates in Diels-Alder Cycloadditions

One of the most significant applications of imidazolidinone catalysts, including derivatives like 3-(tert-Butyl)-2-thioxoimidazolidin-4-one, is in the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction is a staple for the synthesis of six-membered rings. The catalyst's role is to activate α,β-unsaturated aldehydes and ketones, which act as dienophiles in the reaction. sigmaaldrich.comnih.gov

The activation mechanism proceeds through the reversible condensation of the secondary amine of the imidazolidinone catalyst with the carbonyl group of the dienophile. This reaction, typically promoted by a mild acid co-catalyst, forms a highly reactive iminium ion intermediate. rsc.org The formation of this iminium ion significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition reaction with a diene. rsc.org This LUMO-lowering effect enhances the reactivity of the dienophile, allowing the Diels-Alder reaction to proceed under mild conditions and often with high yields. sigmaaldrich.com

The general catalytic cycle can be summarized as follows:

Iminium Ion Formation: The chiral imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.

Cycloaddition: The activated iminium ion undergoes a [4+2] cycloaddition with a diene. The steric environment created by the catalyst directs the diene to attack a specific face of the dienophile.

Hydrolysis and Catalyst Regeneration: The resulting cyclic iminium ion intermediate is hydrolyzed to release the final chiral product and regenerate the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle. rsc.org

This strategy has been successfully applied to both intermolecular and intramolecular Diels-Alder reactions, demonstrating its versatility in constructing complex cyclic systems. nih.gov

Principles of Asymmetric Synthesis and Stereochemical Control Mediated by Imidazolidinone Catalysts

The defining feature of chiral imidazolidinone catalysts is their ability to induce high levels of stereoselectivity, yielding products with a specific three-dimensional arrangement. This stereochemical control is a direct consequence of the catalyst's rigid, well-defined chiral scaffold. acs.org

The key to asymmetric induction lies in the steric hindrance provided by the substituents on the imidazolidinone ring. In the case of this compound, the bulky tert-butyl group plays a crucial role. acs.org When the catalyst forms an iminium ion with a prochiral α,β-unsaturated aldehyde, the tert-butyl group effectively shields one of the two faces of the dienophile. acs.org

This facial shielding forces the incoming diene (in a Diels-Alder reaction) or other nucleophiles to approach from the less sterically hindered face. acs.org This directed attack ensures the preferential formation of one enantiomer of the product over the other. The specific conformation of the iminium ion intermediate, which is influenced by the catalyst's substituents, is critical for achieving high enantioselectivity. acs.org Computational studies have shown that the combination of bulky groups, such as tert-butyl and benzyl (B1604629) groups on related MacMillan catalysts, creates a distinct conformational preference in the iminium ion, which is essential for effective stereochemical communication. acs.org

The table below illustrates the effect of catalyst design on the stereochemical outcome of a representative organocatalytic Diels-Alder reaction.

| Catalyst System | Reaction Type | Key Stereocontrol Element | Typical Outcome |

|---|---|---|---|

| Chiral Imidazolidinone | Diels-Alder Cycloaddition | Bulky substituent (e.g., tert-Butyl group) | High enantioselectivity (e.g., >90% ee) |

| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Facial shielding of the iminium ion | High enantioselectivity |

| Achiral Catalyst | Diels-Alder Cycloaddition | None | Racemic product (0% ee) |

Catalytic Role in α-Alkylation of Aldehydes and Related Transformations

Beyond cycloadditions, imidazolidinone systems are effective catalysts for the α-functionalization of carbonyl compounds, particularly the α-alkylation of aldehydes. nih.govnih.gov This transformation is achieved through a different activation mode known as enamine catalysis. rsc.org

The catalytic cycle for α-alkylation involves the following steps:

Enamine Formation: The imidazolidinone catalyst reacts with a saturated aldehyde to form a nucleophilic enamine intermediate. This process increases the energy of the aldehyde's Highest Occupied Molecular Orbital (HOMO), making the α-carbon nucleophilic. rsc.org

Nucleophilic Attack: The enamine attacks an electrophilic alkylating agent. The chiral environment provided by the catalyst directs this attack to occur stereoselectively.

Hydrolysis and Regeneration: The resulting iminium ion intermediate is then hydrolyzed, yielding the α-alkylated aldehyde product and regenerating the catalyst.

While the direct tert-alkylation of aldehydes can be challenging due to steric hindrance, radical-mediated approaches that utilize in situ generated enamine intermediates have proven successful. nih.gov These methods allow for the introduction of complex tertiary alkyl groups at the α-position of aldehydes under mild, metal-free conditions. nih.gov Imidazolidinone catalysts and their mechanistic principles have been foundational to the development of various α-functionalization reactions, including α-halogenations, α-aminations, and Michael additions. sigmaaldrich.comnih.gov

Role as Key Chemical Building Blocks and Synthetic Intermediates in Organic Synthesis

While renowned for their catalytic prowess, the structural core of imidazolidinones, including the thio-variant, also serves as a valuable template and precursor in the synthesis of more complex molecules.

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The imidazolidinone ring system is a versatile starting point for the synthesis of other nitrogen-containing heterocycles. The functional groups present on the this compound scaffold—the thiocarbonyl, the carbonyl, and the N-H or N-substituent bonds—offer multiple reaction sites for chemical modification and ring transformation.

For instance, related five-membered heterocyclic systems like pyrazolidinones can be synthesized through [3+2] cycloaddition reactions where the core ring structure is constructed. nih.gov In such syntheses, chiral auxiliaries, which can be structurally similar to imidazolidinones, are used to control stereochemistry and are subsequently removed to yield the final heterocyclic product. nih.gov The principles guiding the synthesis of these heterocycles often rely on the predictable reactivity of the carbonyl and thiocarbonyl groups, allowing for the construction of diverse molecular frameworks that are of interest in medicinal chemistry and materials science.

Intermediate in the Construction of Complex Molecular Architectures

The most profound role of this compound and its analogues as an intermediate is demonstrated through its catalytic function in the total synthesis of natural products and complex bioactive molecules. rsc.org In these multi-step syntheses, the imidazolidinone catalyst is used to execute a key bond-forming reaction that sets a critical stereocenter, which is then elaborated upon to build the final complex target.

The table below lists some complex transformations where imidazolidinone catalysts act as critical intermediates.

| Synthetic Target Class | Key Reaction Catalyzed by Imidazolidinone | Role of Catalyst |

|---|---|---|

| Cyclic Natural Products | Asymmetric Diels-Alder Reaction | Forms a stereodefined six-membered ring |

| Pyrroloindoline Alkaloids | Asymmetric Friedel-Crafts Alkylation | Creates a chiral quaternary carbon center |

| Substituted Piperidines | [4+2] Cycloaddition | Enables multicomponent reactions to build stereochemically rich heterocycles. nih.gov |

| Polyketide Precursors | Asymmetric Aldol Reaction | Constructs chiral β-hydroxy carbonyl units |

Formation of Coordination Compounds with Transition Metals for Structural and Fundamental Chemical Studies

The this compound molecule, a derivative of the 2-thiohydantoin (B1682308) heterocyclic system, has garnered interest in coordination chemistry due to its versatile ligating properties. The presence of multiple potential donor atoms—sulfur, oxygen, and nitrogen—within a compact framework allows for diverse coordination behaviors with a range of transition metals. The study of these metal complexes provides significant insights into fundamental aspects of chemical bonding, molecular structure, and electronic interactions, contributing to the broader field of bioinorganic and supramolecular chemistry. nveo.orgbibliotekanauki.pl

Ligand Design Principles and Coordination Modes of Thioxoimidazolidinones

The utility of this compound as a ligand is rooted in its distinct structural and electronic features. The core 2-thioxoimidazolidin-4-one structure contains a thioamide functional group (-NH-C(S)-), which is a key element in its coordination capabilities. nveo.org This class of compounds can exhibit thione-thiol tautomerism, providing flexibility in its bonding modes.

Ligand Design Principles:

Donor Atoms: The ligand possesses three types of potential donor atoms: a soft sulfur atom (from the C=S group), a hard oxygen atom (from the C=O group), and two nitrogen atoms of intermediate hardness. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom is expected to preferentially coordinate with soft metal ions like Pd(II), Pt(II), and Ag(I), while the hard oxygen atom would favor coordination with hard metal ions such as Cr(III) or Fe(III). Borderline transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) can coordinate with S, N, or O, leading to a rich and varied coordination chemistry. mdpi.com

Ambidentate and Polydentate Nature: The presence of multiple donor sites allows the ligand to function in several capacities. It can act as a monodentate ligand, typically coordinating through the exocyclic sulfur atom, which is the most common mode due to the high polarizability and accessibility of its lone pair electrons. It can also behave as a bidentate ligand, forming a chelate ring with a single metal center, often through the sulfur and oxygen atoms. bibliotekanauki.pl

Steric Influence: The tert-butyl group at the N3 position exerts significant steric hindrance. This bulky group plays a crucial role in the design of metal complexes by influencing the coordination geometry, limiting the number of ligands that can bind to a metal center, and preventing the formation of polymeric structures. This often leads to the isolation of discrete, monomeric complexes that are suitable for detailed structural analysis, such as X-ray crystallography. mdpi.com

Electronic Effects: The electronic properties of the imidazolidinone ring can be tuned by substituents. While the tert-butyl group is primarily an electron-donating and sterically demanding group, other substitutions on the ring could modify the electron density on the donor atoms, thereby influencing the strength and nature of the metal-ligand bonds.

Coordination Modes: Thioxoimidazolidinone derivatives can coordinate to metal ions as either neutral ligands or, upon deprotonation of the N1-H, as anionic ligands. nveo.org This versatility gives rise to several coordination modes:

Monodentate S-coordination: The most prevalent mode of coordination is through the sulfur atom of the thiocarbonyl group. This is observed in complexes with various transition metals, particularly those classified as soft or borderline acids.

Bidentate (S,O)-chelation: Upon deprotonation or under specific reaction conditions, the ligand can act as a bidentate chelator, binding to a metal ion through both the sulfur and the carbonyl oxygen atoms to form a stable five-membered ring.

Bidentate (S,N)-chelation: Coordination involving the sulfur and one of the ring nitrogen atoms is also possible, leading to the formation of a four-membered chelate ring.

Bridging Ligand: In some cases, the ligand can bridge two or more metal centers, utilizing different donor atoms to link the metallic cores into polynuclear structures. The steric bulk of the 3-tert-butyl group makes this mode less likely compared to smaller N-substituted derivatives.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the reaction conditions (pH, solvent), and the presence of competing ligands (co-ligands) in the coordination sphere. geniusjournals.org

Structural Characterization of Metal Complexes and Their Electronic Properties

The definitive elucidation of the structures and electronic nature of metal complexes with this compound relies on a combination of analytical and spectroscopic techniques.

Key characterization techniques include:

X-ray Crystallography: This is the most powerful technique for unambiguously determining the solid-state structure of crystalline complexes. It provides precise information on bond lengths, bond angles, coordination number, and the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the ligand's coordination sites. A shift in the stretching frequency of the C=S and C=O bonds upon complexation provides strong evidence of their involvement in bonding. For instance, a decrease in the ν(C=S) frequency and a shift in the ν(C=O) frequency are indicative of S- and O-coordination, respectively. bibliotekanauki.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nih.gov Changes in the chemical shifts of protons and carbons near the potential donor atoms upon complexation confirm the binding sites.

Elemental Analysis and Molar Conductivity: Elemental analysis helps to confirm the empirical formula and stoichiometry of the complex (metal-to-ligand ratio). bibliotekanauki.pl Molar conductivity measurements in solution are used to determine whether the complex is ionic or neutral. nveo.orgbibliotekanauki.pl

The table below summarizes typical coordination geometries observed for transition metal complexes with related N-heterocyclic thione ligands.

| Metal Ion | Typical Coordination Number | Common Geometry | Representative Donor Atoms |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | S, N, O |

| Ni(II) | 4, 6 | Square Planar, Octahedral | S, N, O |

| Cu(II) | 4 | Square Planar | S, N, O |

| Zn(II) | 4 | Tetrahedral | S, O |

| Pd(II) | 4 | Square Planar | S, N |

Electronic Properties: The electronic properties of the transition metal complexes are primarily investigated using UV-Visible (UV-Vis) spectroscopy and magnetic susceptibility measurements.

UV-Visible Spectroscopy: The electronic spectra of these complexes provide valuable information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. The spectra typically show two types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are characteristic of the metal's d-electron configuration and the coordination geometry (e.g., octahedral vs. tetrahedral). dalalinstitute.com

Charge-Transfer (CT) Transitions: These are typically more intense than d-d bands and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. For thione ligands, S(π) → M(d) LMCT bands are common. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex allows for the determination of the number of unpaired electrons on the metal center. This information is crucial for assigning the oxidation state and the spin state (high-spin or low-spin) of the metal ion, which in turn provides insight into the strength of the ligand field created by the this compound ligand. researchgate.netmit.edu For instance, an octahedral Ni(II) (d⁸) complex is expected to be paramagnetic with two unpaired electrons, whereas a square planar Ni(II) complex is typically diamagnetic.

The table below outlines the expected electronic and magnetic properties for some first-row transition metal complexes in common geometries.

| Metal Ion (d-config) | Geometry | Spin State | Magnetic Moment (μ_eff, B.M.) | Expected UV-Vis Bands |

| Co(II) (d⁷) | Octahedral | High-spin | ~4.7 - 5.2 | d-d transitions |

| Co(II) (d⁷) | Tetrahedral | High-spin | ~4.4 - 4.8 | d-d transitions |

| Ni(II) (d⁸) | Octahedral | High-spin | ~2.9 - 3.4 | d-d transitions |

| Ni(II) (d⁸) | Square Planar | Low-spin | 0 (Diamagnetic) | d-d transitions |

| Cu(II) (d⁹) | Square Planar | - | ~1.7 - 2.2 | Broad d-d band |

Through the systematic application of these methods, a comprehensive understanding of the structural and electronic features of coordination compounds involving this compound can be achieved, contributing valuable data to the fundamental principles of coordination chemistry.

Future Research Directions and Unexplored Avenues in 3 Tert Butyl 2 Thioxoimidazolidin 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and environmentally benign synthetic routes to 3-(tert-butyl)-2-thioxoimidazolidin-4-one and its derivatives is a cornerstone for future research. Current methods often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future efforts should be directed towards the development of novel, sustainable, and atom-economical synthetic strategies.

One promising avenue is the exploration of one-pot, multi-component reactions that can construct the thioxoimidazolidinone core in a single synthetic operation from simple and readily available starting materials. The use of environmentally friendly solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems are crucial for enhancing the green credentials of these syntheses. Microwave-assisted and flow chemistry techniques could also be employed to accelerate reaction times, improve yields, and facilitate scalability. Furthermore, the development of stereoselective synthetic methods to access chiral derivatives of this compound is a significant and largely unexplored area that could open doors to new applications.

In-Depth Mechanistic Studies of Complex Reactions Involving the Thioxoimidazolidinone Core